molecular formula C23H28N12 B6033704 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine

6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine

Cat. No.: B6033704
M. Wt: 472.5 g/mol
InChI Key: NUOODAVJGOAXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine is a complex organic compound characterized by its unique structure, which includes multiple azolo and triazine rings

Preparation Methods

The synthesis of 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine involves multiple steps. The synthetic route typically starts with the preparation of the azolo and triazine rings, followed by their assembly into the final compound. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl groups, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine stands out due to its unique structure and potential applications. Similar compounds include:

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-Methoxy-6-methyl-1,3,5-triazin-2-amine These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

6-(2-phenylethyl)-4-[[6-(2-phenylethyl)-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazin-4-yl]methyl]-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N12/c1-3-7-20(8-4-1)11-13-30-15-32(22-24-26-28-34(22)17-30)19-33-16-31(18-35-23(33)25-27-29-35)14-12-21-9-5-2-6-10-21/h1-10H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOODAVJGOAXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C(=NN=N2)N1CN3CN(CN4C3=NN=N4)CCC5=CC=CC=C5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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